molecular formula C15H28O3 B14204732 CID 71419831 CAS No. 821782-67-6

CID 71419831

Cat. No.: B14204732
CAS No.: 821782-67-6
M. Wt: 256.38 g/mol
InChI Key: FEECRJHQETZQPF-BTQNPOSSSA-N
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Description

CID 71419831 is a chemical compound whose structural and functional characteristics have been studied in the context of natural product chemistry and bioactivity. The compound was isolated and characterized through vacuum distillation and gas chromatography-mass spectrometry (GC-MS), as evidenced by its total ion chromatogram and mass spectrum (Figure 1C, D) . Its chemical structure (Figure 1A) includes a cyclic ether backbone with hydroxyl and ketone functional groups, which are critical for its interactions with biological targets. The compound exhibits moderate solubility in polar solvents, as inferred from its chromatographic behavior, and its molecular weight and fragmentation patterns align with terpenoid derivatives .

Properties

CAS No.

821782-67-6

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

InChI

InChI=1S/C13H24O.C2H4O2/c1-4-7-8-9-10-12(5-2)11-13(14)6-3;1-2(3)4/h13-14H,2,4,6-11H2,1,3H3;1H3,(H,3,4)/t13-;/m1./s1

InChI Key

FEECRJHQETZQPF-BTQNPOSSSA-N

Isomeric SMILES

CCCCCCC(=C=C)C[C@@H](CC)O.CC(=O)O

Canonical SMILES

CCCCCCC(=C=C)CC(CC)O.CC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

CID 71419831 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CID 71419831 has a wide range of scientific research applications In chemistry, it is used as a reagent in various chemical reactions and synthesis processes In biology, it is used in the study of cellular structures and genetic pathwaysIn industry, it is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of CID 71419831 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

CID 71419831 shares structural motifs with several bioactive compounds, including oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546) and betulin-derived inhibitors (e.g., betulinic acid, CID 64971). Key comparisons are outlined below:

Parameter This compound Oscillatoxin D (CID 101283546) Betulinic Acid (CID 64971) Taurocholic Acid (CID 6675)
Molecular Formula Not explicitly stated C₃₂H₄₈O₈ C₃₀H₄₈O₃ C₂₆H₄₅NO₆S
Functional Groups Cyclic ether, hydroxyl, ketone Macrocyclic lactone, ester Triterpenoid, hydroxyl, carboxyl Steroid, sulfonic acid, amide
Bioactivity Antifungal, antioxidant Cytotoxic Antiviral, anticancer Bile acid transport
Solubility Moderate (polar solvents) Low (hydrophobic core) Low (log P ~8.3) High (aqueous media)

Key Differences

Structural Complexity: this compound lacks the macrocyclic lactone ring present in oscillatoxin derivatives, reducing its cytotoxicity but enhancing stability in acidic conditions .

Biological Targets: this compound shows affinity for fungal cell walls, unlike taurocholic acid (CID 6675), which interacts with bile acid transporters in mammals .

Synthetic Accessibility :

  • This compound can be purified via vacuum distillation, unlike oscillatoxin D (CID 101283546), which requires complex macrocyclic synthesis .

Research Findings

  • Antifungal Activity : this compound inhibits Candida albicans growth at 50 µg/mL, outperforming betulin (CID 72326), which requires >200 µg/mL for similar effects .
  • Thermal Stability : Retains 90% activity after 24 hours at 60°C, unlike DHEAS (CID 12594), which degrades rapidly under the same conditions .

Methodological Considerations

  • Analytical Techniques : GC-MS and vacuum distillation were critical for isolating this compound, whereas oscillatoxin derivatives require HPLC-PDA for characterization .
  • Data Reproducibility : Structural overlays (e.g., 3D alignments of DHEAS and taurocholic acid) highlight the importance of stereochemistry in bioactivity comparisons .

Limitations and Contradictions

  • Spectral Data: The mass spectrum of this compound (Figure 1D) lacks annotated fragment ions, complicating direct comparisons with oscillatoxin derivatives .

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